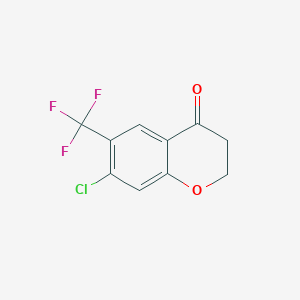![molecular formula C12H12O2 B13029894 Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 30493-96-0](/img/structure/B13029894.png)
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a unique organic compound characterized by its bicyclic structure. The compound has a molecular formula of C₁₂H₁₂O₂ and a molecular weight of 188.23 g/mol . The bicyclo[1.1.0]butane core is known for its inherent strain, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 3-oxocyclobutane-1-carboxylic acid with phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) at 0°C . The reaction mixture is stirred for 24 hours, followed by the addition of methyl iodide to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 3-phenylbicyclo[1.1.0]butane-1-carboxylic acid.
Reduction: Methyl 3-phenylbicyclo[1.1.0]butane-1-methanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s strained bicyclic structure allows it to undergo ring-opening reactions, releasing strain energy and forming reactive intermediates. These intermediates can interact with various biological targets, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is unique due to its specific substitution pattern and the position of the ester group. This structural feature imparts distinct reactivity and properties compared to other bicyclo[1.1.0]butane derivatives. Its ability to undergo selective functionalization and ring-opening reactions makes it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
30493-96-0 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C12H12O2/c1-14-10(13)12-7-11(12,8-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
ZKBDVTAODHCHTL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC1(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)

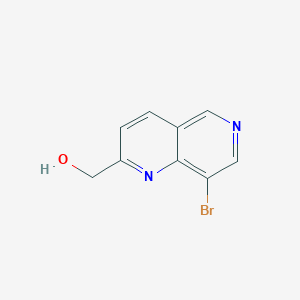
![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
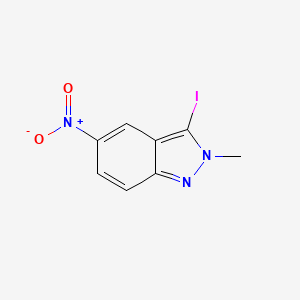
![(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate](/img/structure/B13029863.png)
![5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)
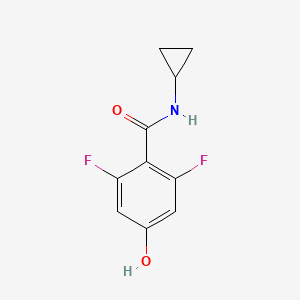
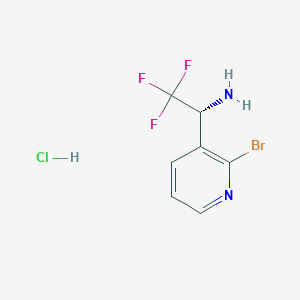
![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
